molecular formula C7H6BrN3 B2491873 4-Bromo-1-methyl-1H-1,2,3-benzotriazole CAS No. 1378259-89-2

4-Bromo-1-methyl-1H-1,2,3-benzotriazole

Cat. No. B2491873
CAS RN: 1378259-89-2
M. Wt: 212.05
InChI Key: RIFALXBGBJHMER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole and related compounds typically involves the substitution reactions starting from 1-chlorobenzotriazole with bromine and iodine to obtain the bromo- and iodo- derivatives, respectively. These reactions indicate the compound's reactivity as a source of electrophilic bromine, with pentachlorobenzotriazole showing greater reactivity due to its more pronounced positive halogen character (Sasse & Storr, 1978).

Molecular Structure Analysis

The molecular structure and spectral properties of benzotriazole derivatives have been extensively studied. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a related compound, has been analyzed through X-ray diffraction revealing its crystalline structure and highlighting the importance of intramolecular and intermolecular interactions in stabilizing these compounds (Arunagiri et al., 2018).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, where the bromine atom in 4-bromo-5-nitrophthalodinitrile is substituted by a 2-aminophenylamine residue. This process further leads to the synthesis of metal complexes of octasubstituted phthalocyanines, showcasing the compound's versatility in forming complex structures and engaging in nucleophilic substitution reactions (Znoiko et al., 2007).

Scientific Research Applications

Environmental Persistence and Removal

  • 4-Bromo-1-methyl-1H-1,2,3-benzotriazole, as part of the benzotriazole family, is used in various industrial and household applications. These substances, including 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, act as corrosion inhibitors. They have been identified in wastewater and surface waters due to their polar nature and poor degradability. Studies have shown that traditional wastewater treatment processes only partially remove these compounds, necessitating additional treatments like activated carbon filtration or ozonation for more effective elimination (Reemtsma et al., 2010).

Biotransformation and Environmental Impact

  • Benzotriazoles undergo various aerobic biological degradation mechanisms in activated sludge. Research has identified several major transformation products, demonstrating the wide range of possible reactions including oxidation, alkylation, and hydroxylation. These findings highlight the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Photodegradation Studies

  • The study of photodegradation of benzotriazoles under simulated sunlight has been conducted to understand their environmental fate. This research is crucial for assessing the degradation processes of these compounds in surface waters. The identification of transformation products and pathways provides insights into their reactivity and potential environmental persistence (Weidauer et al., 2016).

Synthesis and Reactivity Studies

  • Research has been conducted on the synthesis and reactivity of 1-bromo-benzotriazoles, providing valuable insights into their chemical properties. These compounds serve as reactive oxidants and sources of electrophilic bromine, indicating their potential applications in various chemical processes (Sasse & Storr, 1978).

properties

IUPAC Name

4-bromo-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFALXBGBJHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378259-89-2
Record name 4-bromo-1-methyl-1H-1,2,3-benzotriazole
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